molecular formula C9H8N2OS B14772412 3-(2-Aminothiazol-5-yl)phenol

3-(2-Aminothiazol-5-yl)phenol

Cat. No.: B14772412
M. Wt: 192.24 g/mol
InChI Key: FVHDDHMMDGBAPR-UHFFFAOYSA-N
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Description

3-(2-Aminothiazol-5-yl)phenol is a heterocyclic compound that features a thiazole ring fused with a phenol group. This compound is part of the broader class of aminothiazoles, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminothiazol-5-yl)phenol typically involves the reaction of 2-aminothiazole with phenol derivatives under specific conditions. One common method includes the condensation of 2-aminothiazole with phenol in the presence of a catalyst such as hydrochloric acid . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the process may involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminothiazol-5-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

3-(2-Aminothiazol-5-yl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial and anticancer properties, making it a subject of interest in biological studies.

    Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including as an anticancer agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(2-Aminothiazol-5-yl)phenol involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it may inhibit certain enzymes or signaling pathways critical for cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Aminothiazol-5-yl)phenol is unique due to the presence of both the phenol and aminothiazole moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of reactions and applications compared to its simpler analogs .

Properties

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

3-(2-amino-1,3-thiazol-5-yl)phenol

InChI

InChI=1S/C9H8N2OS/c10-9-11-5-8(13-9)6-2-1-3-7(12)4-6/h1-5,12H,(H2,10,11)

InChI Key

FVHDDHMMDGBAPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CN=C(S2)N

Origin of Product

United States

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